3,6-Dihydroxy-2-methylbenzoic acid
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Overview
Description
3,6-Dihydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H8O4 It is a type of dihydroxybenzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dihydroxy-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylbenzoic acid. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently hydroxylated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the hydroxylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3,6-Dihydroxy-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown potential antibacterial and anti-inflammatory activities, suggesting its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-2-methylbenzoic acid involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dihydroxy-4-methylbenzoic acid
- 3,5-Dihydroxy-4-methylbenzoic acid
- 2,4-Dihydroxy-6-methylbenzoic acid
Uniqueness
3,6-Dihydroxy-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8O4 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3,6-dihydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8O4/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,9-10H,1H3,(H,11,12) |
InChI Key |
BQODWKVFKSFKMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)O)O |
Origin of Product |
United States |
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